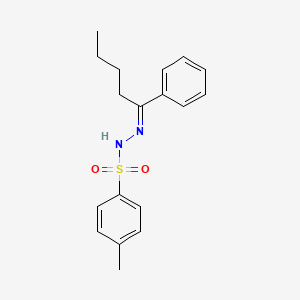
bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is a chemical compound with a complex structure that includes two isopropyl and methyl-substituted cyclohexyl groups attached to a succinate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate typically involves the esterification of succinic acid with (1S,2R,5S)-2-isopropyl-5-methylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction conditions and reducing waste .
化学反応の分析
Types of Reactions
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
作用機序
The mechanism of action of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate involves its interaction with molecular targets through its chiral centers. The compound can bind to specific enzymes or receptors, influencing biochemical pathways and eliciting biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(1S,2R,5S)-(+)-Menthol: A monoterpene with similar stereochemistry, used in flavoring and pharmaceuticals.
(1R,2S,5R)-(-)-Menthol: Another stereoisomer of menthol with distinct sensory properties.
Bis[(1S,2R,5S)-5-isopropyl-2,3-dimethylcyclohexyl] 2,6-dimethyl-3,5-pyridinedicarboxylate: A compound with a similar cyclohexyl structure but different functional groups.
Uniqueness
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is unique due to its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential bioactivity make it a valuable compound in various research and industrial applications.
特性
分子式 |
C24H42O4 |
|---|---|
分子量 |
394.6 g/mol |
IUPAC名 |
bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |
InChI |
InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1 |
InChIキー |
YZXZAUAIVAZWFN-RBFKZVKLSA-N |
異性体SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |
正規SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



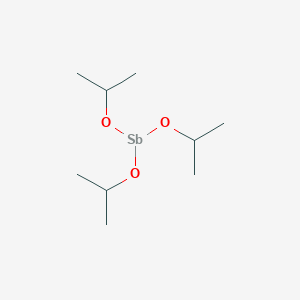
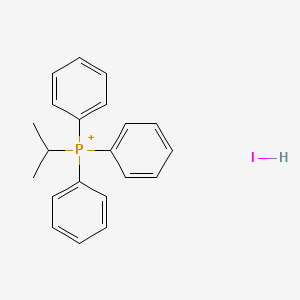
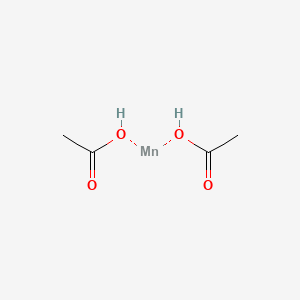
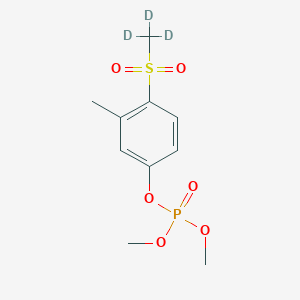
![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
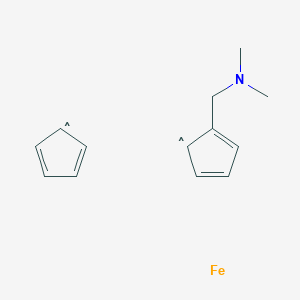
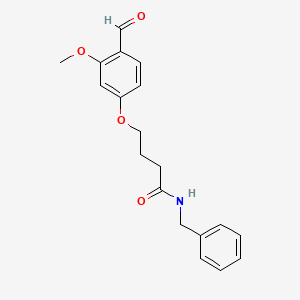
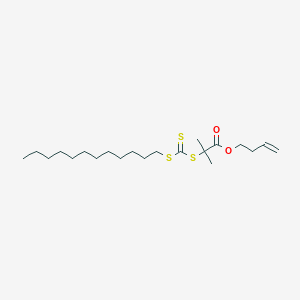

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
